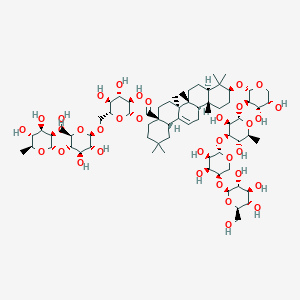![molecular formula C15H17Cl2N3O2 B2542348 N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide CAS No. 1252375-99-7](/img/structure/B2542348.png)
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanocyclopentyl group and a dichloro-methoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl precursor. This is followed by the introduction of the dichloro-methoxyphenyl group through a series of reactions, including nucleophilic substitution and amide formation. Common reagents used in these reactions include cyanide sources, chlorinating agents, and amine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, with factors like temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
科学研究应用
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(3,5-dichlorophenyl)amino]acetamide: Similar structure but lacks the methoxy group.
N-(1-cyanocyclopentyl)-2-[(4-methoxyphenyl)amino]acetamide: Similar structure but lacks the dichloro groups.
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]acetamide: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide is unique due to the presence of both the dichloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dichloro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-22-14-11(16)6-10(7-12(14)17)19-8-13(21)20-15(9-18)4-2-3-5-15/h6-7,19H,2-5,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJSSSOVRRWGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NCC(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2542265.png)
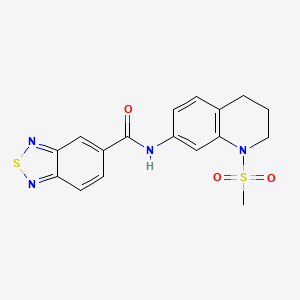
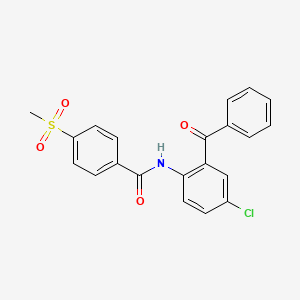

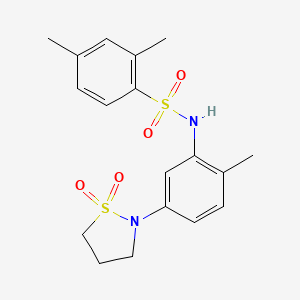

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)
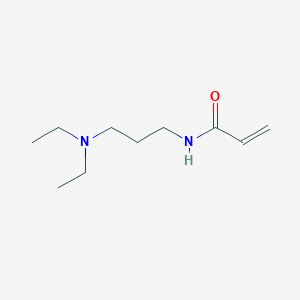
![2-[(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/new.no-structure.jpg)
![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2542283.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)
